7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a complex organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. This compound is known for its unique structure, which includes a hydroxyl group and a ketone group within a cyclopentene ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Knoevenagel Condensation: This reaction involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base.
Hydroxylation and Oxidation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid can be compared with other similar compounds, such as:
Cyclopentenone derivatives: These compounds share the cyclopentenone ring structure but may have different substituents and functional groups.
Heptanoic acid derivatives: These compounds have similar carbon chain lengths but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of hydroxyl and ketone groups within the cyclopentene ring, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
54996-33-7 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
IXOFUWJRSYPKSX-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O |
SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Canonical SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.